molecular formula C20H17F3N4OS2 B2771228 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-67-2

3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2771228
CAS No.: 847403-67-2
M. Wt: 450.5
InChI Key: AJNJFAZIHVQIHW-UHFFFAOYSA-N
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Description

3-((5-(Propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic small molecule incorporating both a 1,2,4-triazole and a benzothiazol-2-one moiety, designed for advanced pharmacological research and development. The compound features a 1,2,4-triazole core, a heterocycle renowned in medicinal chemistry for its significant and versatile biological properties . This structure is synthetically valuable for exploring multi-target therapeutic agents. The molecular framework includes a propylthio ether and a 3-(trifluoromethyl)phenyl group, modifications known to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific pharmacological profile and mechanism of action of this compound are areas of active investigation, guided by the established activities of its core components. The 1,2,4-triazole scaffold is extensively documented in scientific literature for a broad spectrum of biological activities, serving as a key pharmacophore in compounds with demonstrated antimicrobial , anticonvulsant , anti-inflammatory , analgesic , and antiviral effects . The integration of the benzo[d]thiazol-2-one unit further expands its research potential, as this heterocycle is also associated with diverse biological activities. Researchers can utilize this chemical as a key intermediate or a lead compound in drug discovery programs, particularly for synthesizing novel analogs or for in vitro biological screening against specific disease targets. The presence of the trifluoromethyl group, a common bioisostere, is often leveraged to enhance a compound's electronic properties and its ability to penetrate cellular membranes . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4OS2/c1-2-10-29-18-25-24-17(12-26-15-8-3-4-9-16(15)30-19(26)28)27(18)14-7-5-6-13(11-14)20(21,22)23/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJFAZIHVQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Triazole Moiety: : The synthesis begins with the formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazines and suitable electrophiles.

  • Substitution with Propylthio and Trifluoromethylphenyl Groups: : Subsequent steps involve introducing the propylthio and 3-(trifluoromethyl)phenyl groups through substitution reactions, often using nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

  • Integration of the Benzo[d]thiazole Ring: : The final stage involves the synthesis of the benzo[d]thiazole ring, typically achieved through cyclization reactions using appropriate thioamide precursors.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, incorporating efficient catalysts and optimizing reaction conditions to ensure high yield and purity. Process improvements such as continuous flow reactors and automation can significantly enhance scalability.

Chemical Reactions Analysis

Reactivity at the Triazole Core

The 1,2,4-triazole ring is prone to nucleophilic substitution and oxidation due to electron-deficient nitrogen atoms and sulfur connectivity.

Reaction Type Conditions Outcome Supporting Evidence
Nucleophilic Substitution Basic media (e.g., NaOH, NH₃)Thiolate displacement at C5-propylthio group, forming derivatives .Thiourea coupling in .
Oxidation H₂O₂, mCPBAPropylthio (-SPr) oxidized to sulfoxide (-SOPr) or sulfone (-SO₂Pr) .Sulfur oxidation in .

Thiazole Ring Modifications

The benzo[d]thiazol-2(3H)-one moiety exhibits reactivity at the carbonyl group and aromatic system.

Reaction Type Conditions Outcome Supporting Evidence
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, halogenationNitration or halogenation at electron-rich positions of the benzothiazole .Thiazole derivatization in .
Ring-Opening Strong acids/basesHydrolysis of the thiazolone ring to form thiol or carboxylic acid derivatives .Thiadiazole synthesis in .

Propylthio Group (-SPr)

Reaction Type Conditions Outcome Supporting Evidence
Alkylation Alkyl halides, K₂CO₃Formation of sulfonium salts or extended alkyl chains .Thiourea alkylation in .
Elimination Strong bases (e.g., DBU)Desulfurization to form alkenes or alkanes .Sulfur elimination in .

Trifluoromethylphenyl Group

Reaction Type Conditions Outcome Supporting Evidence
Electrophilic Substitution Lewis acids (e.g., AlCl₃)Limited reactivity due to electron-withdrawing CF₃ group; meta-directing .SAR studies in .

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic systems may participate in catalytic coupling reactions.

Reaction Type Conditions Outcome Supporting Evidence
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acidsArylation at halogenated positions (if introduced synthetically) .Pd-catalyzed amination in .
Click Chemistry Cu(I), azidesTriazole functionalization via Huisgen cycloaddition .Triazole derivatization in .

Stability Under Reaction Conditions

Factor Impact Optimization Strategies
pH Sensitivity Degradation in strongly acidic/basic conditions due to labile S–N bonds.Use mild buffers (pH 6–8) for aqueous reactions .
Thermal Stability Stable up to 150°C; decomposition observed at higher temperatures.Conduct reactions below 100°C to prevent side products .

Key Research Findings

  • Synthetic Routes :

    • The compound is synthesized via sequential condensation of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine, followed by cyclization using diphenyl N-cyanocarbonimidate .

    • Microwave-assisted reactions improve yields for triazole-thiazole hybrids .

  • SAR Insights :

    • The propylthio group enhances lipid solubility, influencing bioavailability .

    • Electron-donating substituents on the triazole improve inhibitory activity in related compounds .

  • Comparative Reactivity :

    Functional Group Reactivity Biological Correlation
    Triazole C5-SPrHigh (nucleophilic/oxidative)Linked to enzyme inhibition .
    Benzothiazolone carbonylModerate (hydrolysis)Impacts metabolic stability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds like 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been tested for their efficacy against various bacterial strains and fungi. The compound's structural components may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial activity of similar triazole derivatives, several compounds exhibited promising results against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess their effectiveness, revealing that certain derivatives showed significant inhibition zones compared to standard antibiotics .

Antifungal Properties

The compound also shows potential as an antifungal agent. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective in treating fungal infections.

Anticancer Activity

Emerging research suggests that triazole derivatives can possess anticancer properties. The unique structural features of this compound may allow it to interact with specific cancer cell pathways, promoting apoptosis or inhibiting tumor growth.

Fungicides

Given its antifungal properties, this compound could be developed as a fungicide in agricultural settings. The ability to combat fungal pathogens affecting crops can lead to increased yields and reduced reliance on traditional fungicides that may have detrimental environmental effects.

Chemical Synthesis

The unique properties of this compound make it valuable in chemical synthesis processes. Its structure can serve as a building block for creating more complex molecules in pharmaceutical development or materials science.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance:

  • Molecular Targets: : Enzymes, receptors, or proteins involved in specific biological processes.

  • Pathways Involved: : Inhibition or activation of biochemical pathways that regulate cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Trifluoromethylphenyl vs. This may reduce susceptibility to oxidative degradation .
  • Propylthio vs. Methylthio : The longer alkyl chain in the propylthio group (C3) increases lipophilicity (logP) relative to methylthio (C1), which could improve tissue penetration but may reduce aqueous solubility .
  • Benzothiazolone vs. Benzopyranone: The benzothiazolone moiety in the target compound offers a planar, conjugated system distinct from the benzopyranone’s fused oxygen heterocycle. This difference may influence binding to viral proteases or kinases .

Critical Notes on Comparative Data

This gap complicates yield or purity comparisons.

Assay Variability : Biological activity data for the target compound are absent, while analogs were tested against diverse targets (e.g., HIV, plant viruses). Cross-study comparisons are speculative without standardized assays.

Substituent-Driven Activity : The trifluoromethyl group’s role in enhancing binding to hydrophobic enzyme pockets is well-documented , but its synergy with the benzothiazolone moiety remains unstudied.

Biological Activity

The compound 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS No. 847403-67-2) is a complex organic molecule characterized by its unique structural features, including a triazole ring and thiazole moiety. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C20_{20}H17_{17}F3_{3}N4_{4}O1_{1}S2_{2}
Molecular Weight 450.5 g/mol
CAS Number 847403-67-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is significant for its potential antifungal properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. The thiazole moiety may enhance this activity by providing additional binding sites or interacting with different biological pathways.

Antifungal Activity

Research suggests that compounds similar to this one exhibit significant antifungal properties. For instance, triazole derivatives have been shown to be effective against a range of fungi, including Candida and Aspergillus species. A study demonstrated that triazole compounds could inhibit the growth of these fungi at low concentrations, indicating potential therapeutic applications in treating fungal infections .

Antitumor Activity

The compound's structural components suggest potential antitumor activity as well. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, compounds containing thiazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxic effects against specific cancer types.

Case Studies and Research Findings

  • Antifungal Efficacy : A study evaluated several triazole compounds against Candida albicans, revealing that modifications such as the trifluoromethyl group significantly improved antifungal activity compared to standard treatments .
  • Antitumor Activity : In vitro studies on thiazole-containing compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that the combination of triazole and thiazole moieties may synergistically enhance anticancer effects .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in fungal metabolism and cancer cell survival pathways, providing insights into its mode of action .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key factors include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for triazole ring formation), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and reaction time (12–24 hours for complete conversion) .
  • Yield optimization : Microwave-assisted synthesis or solvent-free conditions can reduce reaction times by 30–50% and improve yields to >85% compared to conventional methods .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. How is the compound structurally characterized?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C-NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C-NMR) and benzothiazole protons (δ 7.2–8.1 ppm in ¹H-NMR) .
  • FT-IR : Identify C=S (1060–1120 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) stretches .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 468) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric assays (IC₅₀ values typically 1–10 µM) .
  • Antifungal activity : Test against Candida albicans via broth microdilution (MIC range: 8–32 µg/mL) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays, noting selectivity indices >10 compared to normal cells .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular geometry (bond lengths/angles), HOMO-LUMO gaps (~4–5 eV indicating moderate reactivity), and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazole moiety forming H-bonds with ATP-binding pockets of kinases) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å confirms stable binding) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodological Answer :

  • SAR studies : Compare derivatives with:
  • Propylthio vs. methylthio : Propylthio enhances lipophilicity (logP increases by ~0.5), improving membrane permeability .
  • Trifluoromethyl position : Para-substitution on phenyl rings increases steric hindrance, reducing IC₅₀ by 2–3 fold compared to meta-substitution .
  • Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can contradictory data in pharmacological studies be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC₅₀ values .
  • Cross-validation : Compare results across multiple models (e.g., in vitro enzyme assays vs. ex vivo tissue samples) .

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